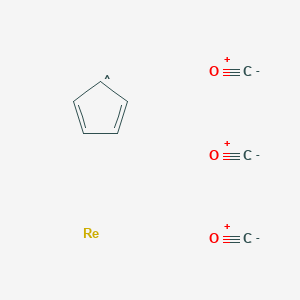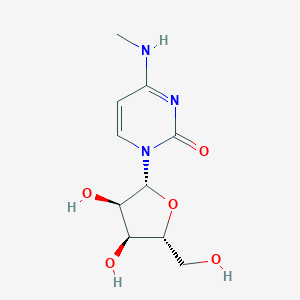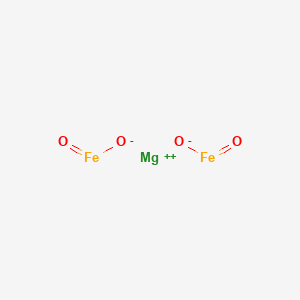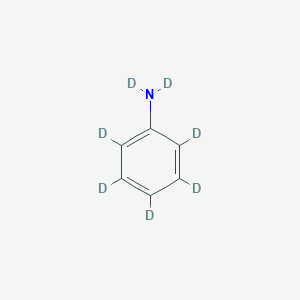
Chlorure d'yttrium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium chloride (III) is a chemical compound composed of yttrium and chlorine, with the chemical formula YCl3. It is a white, crystalline solid that is insoluble in water and has a melting point of 880°C. Yttrium chloride (III) is used in a variety of applications, including as a catalyst in chemical reactions, as a fluorescent dye, and as a component of optical materials. It has also been studied for its potential use in medical applications, such as in the treatment of cancer.
Applications De Recherche Scientifique
Précurseur pour les céramiques contenant du titane
Le chlorure d'yttrium(III) est utilisé comme précurseur pour les céramiques contenant du titane . En effet, il peut réagir avec les alkoxotitanates de potassium pour former des précurseurs de nouvelles céramiques contenant du titane .
Catalyseur
Il est utilisé comme catalyseur . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique en réduisant la barrière énergétique entre les réactifs et les produits.
Superconducteurs
Le chlorure d'yttrium(III) est utilisé dans les supraconducteurs . Les supraconducteurs sont des matériaux qui peuvent conduire l'électricité sans aucune résistance lorsqu'ils sont refroidis à une certaine température.
Production de complexes d'alkoxyalkyl d'yttrium
Il est également utilisé dans la production de complexes d'alkoxyalkyl d'yttrium
Mécanisme D'action
Target of Action
Yttrium(III) chloride, also known as Yttrium chloride(III), is an inorganic compound of yttrium and chloride . It is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . These materials find application in the field of catalysis, electroluminescent devices, and superconductors . Therefore, the primary targets of Yttrium(III) chloride are these yttrium-based nanomaterials and their associated applications.
Mode of Action
Yttrium(III) chloride reacts with potassium alkoxotitanates to form precursors for titanium-containing ceramics . It is also used in the production of yttrium alkyl alkoxide complexes . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds with desired properties.
Biochemical Pathways
It is known to be involved in the synthesis of yttrium-based nanomaterials and organometallic yttrium complexes , which can have various downstream effects depending on their specific applications.
Pharmacokinetics
It has been documented that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time . These findings suggest that Yttrium(III) chloride may have low bioavailability due to its rapid clearance from the blood and long retention in the organs.
Result of Action
The molecular and cellular effects of Yttrium(III) chloride’s action largely depend on its application. For instance, when used as a precursor to synthesize yttrium-based nanomaterials, the result of its action is the formation of these nanomaterials with desired properties .
Action Environment
The action, efficacy, and stability of Yttrium(III) chloride can be influenced by various environmental factors. For example, its solubility in water and other solvents can affect its availability for reactions . Moreover, its reactivity with other substances can be influenced by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants .
Relevant Papers Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . Another paper discusses the modification of stability properties of yttrium(III) oxide particles .
Analyse Biochimique
Biochemical Properties
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium is present in low abundance in soil, water bodies, and organisms . It is not an essential element for organisms and its bioavailability is very low .
Cellular Effects
Yttrium(III) chloride has been found to have acute hepatic injury and transient increase of plasma Ca following the injection . A significant and tremendous amount of Ca was deposited in the liver (over 10-fold) and spleen (over 100-fold), while Ca concentration was only slightly increased in the lung and kidney (less than 1.5-fold) . These results indicate that liver and spleen are primary target organs of intravenous-injected Yttrium(III) chloride .
Molecular Mechanism
Yttrium(III) chloride is taken up by phagocytic cells in the liver and spleen . Electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Temporal Effects in Laboratory Settings
The elimination half-time of liver Y was 144 days at a dose of 1 mg Y/rat . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .
Dosage Effects in Animal Models
The acute toxicity of Yttrium ion (Y3+), the deposition, retention, metabolism, and clearance have been documented in the previous reports . Hirano et al. studied time-course and dose-related changes in tissue distribution, subcellular localization, clearance, and acute toxicity of intravenous-injected Yttrium(III) chloride in rats .
Metabolic Pathways
Changes in Ca concentrations in liver, spleen, and lungs were in accordance with those of Yttrium(III) chloride . Two mechanisms of REE metabolism in the case of intravenous administration are suggested: (1) The REEs may be transported partly contained in serum protein and partly incorporated into phagocytes, and taken mostly into the reticuloendothelial system by the phagocytic mechanism and deposited there. (2) The major route of excretion of REEs may be biliary excretion and the REEs might be excreted gradually into feces .
Transport and Distribution
Yttrium(III) chloride is transported and distributed within cells and tissues . It is taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
The subcellular localization of Yttrium(III) chloride is within the phagocytic cells in the liver and spleen . Electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium chloride(III) can be achieved through a reaction between Yttrium oxide and Hydrogen chloride gas.", "Starting Materials": [ "Yttrium oxide (Y2O3)", "Hydrogen chloride gas (HCl)" ], "Reaction": [ "Y2O3 + 6HCl → 2YCl3 + 3H2O", "In a reaction vessel, Yttrium oxide is added to Hydrogen chloride gas.", "The mixture is heated to a temperature of around 800°C.", "The reaction takes place and Yttrium chloride(III) is formed along with water vapor.", "The mixture is allowed to cool and the Yttrium chloride(III) is collected." ] } | |
| 10361-92-9 | |
Formule moléculaire |
Cl3Y |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
trichloroyttrium |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3 |
Clé InChI |
PCMOZDDGXKIOLL-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Y+3] |
SMILES canonique |
Cl[Y](Cl)Cl |
| 10361-92-9 | |
Description physique |
WetSolid |
Numéros CAS associés |
10025-94-2 (hexahydrate) |
Synonymes |
YCl3 yttrium chloride yttrium chloride hexahydrate yttrium chloride, (88)Y-labeled yttrium chloride, (90)Y-labeled yttrium chloride, (91)Y-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)













